molecular formula C15H22ClFN2O B1451247 N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1185299-04-0

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

Cat. No.: B1451247
CAS No.: 1185299-04-0
M. Wt: 300.8 g/mol
InChI Key: LCONECTUMRSQFW-UHFFFAOYSA-N
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Description

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride is a synthetic compound featuring a piperidin-4-yl-acetamide backbone substituted with a 2-(2-fluoro-phenyl)ethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O.ClH/c16-14-4-2-1-3-13(14)7-10-18-15(19)11-12-5-8-17-9-6-12;/h1-4,12,17H,5-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONECTUMRSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidin-4-yl Acetamide Intermediate

  • Starting from 4-piperidone or related piperidine derivatives, alkylation or acylation with haloacetyl derivatives (e.g., chloroacetyl chloride) is performed under basic conditions.
  • For example, reaction of N-[3-(4-piperidinyl)phenyl]acetamide with N-ω-bromoalkylphthalimides in the presence of potassium carbonate in acetonitrile at 60°C yields N-alkylated piperidines.
  • Subsequent treatment with hydrazine in ethanol at room temperature removes the phthalimide protecting group to give free amines.

Introduction of 2-(2-Fluoro-phenyl)ethyl Group

  • Reductive amination is commonly employed, where 2-(2-fluoro-phenyl)acetaldehyde or related aldehydes react with the piperidinyl intermediate.
  • Conditions often involve mild heating (around 50°C) for extended periods (e.g., 20 hours) in solvents such as dichloromethane or acetonitrile.
  • The reaction mixture is then worked up by extraction, washing, drying, and concentration.
  • Purification is achieved by column chromatography on silica gel using methanol/chloroform mixtures (e.g., 5:95).

Formation of Hydrochloride Salt

  • The free base of the target compound is converted to its hydrochloride salt by treatment with hydrochloric acid solutions, such as 4 M HCl in ethyl acetate.
  • The crude salt is often suspended in acetonitrile and filtered to yield the pure hydrochloride as a colorless powder with good yield (around 80%).

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Alkylation of piperidine N-ω-bromoalkylphthalimide, K2CO3 Acetonitrile 60°C 18 h - Followed by hydrazine deprotection
Deprotection Hydrazine Ethanol Room temp Several hours - Yields free amine intermediate
Reductive amination 2-(2-Fluoro-phenyl)acetaldehyde, reducing agent DCM or MeCN 50°C 20 h ~70-80 Purification by silica gel chromatography
Hydrochloride salt formation 4 M HCl in ethyl acetate EtOAc, MeCN Room temp 1-2 h ~80 Precipitation and filtration

Analytical and Structural Confirmation

  • The products are characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.
  • For example, ^1H-NMR spectra in DMSO-d6 show characteristic multiplets for piperidine methylene protons and aromatic protons of the fluoro-phenyl group.
  • Optical rotation and melting points are also reported to confirm stereochemistry and crystalline form.

Research Findings and Optimization Notes

  • The reaction yields are influenced by the choice of solvent and temperature, with mild heating favoring higher conversion.
  • Purification by silica gel chromatography using low percentages of methanol in chloroform is effective for isolating the pure amide.
  • Salt formation improves compound stability and facilitates handling as a solid.
  • Variations in the aldehyde substituent (e.g., methoxy, fluoro) have been explored to optimize pharmacological profiles, indicating the synthetic route’s flexibility.

Summary Table of Key Synthetic Steps

Step Reaction Type Key Reagents Conditions Outcome
Piperidine alkylation Nucleophilic substitution N-ω-bromoalkylphthalimide, K2CO3 60°C, 18 h, MeCN N-alkylated piperidine
Deprotection Hydrazinolysis Hydrazine, ethanol Room temp, several hours Free amine intermediate
Reductive amination Condensation + reduction 2-(2-Fluoro-phenyl)acetaldehyde 50°C, 20 h, DCM or MeCN N-substituted acetamide
Salt formation Acid-base reaction 4 M HCl in EtOAc Room temp, 1-2 h Hydrochloride salt (final form)

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including antiarrhythmics, kinase inhibitors, and intermediates. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity References
N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride 2-(2-Fluoro-phenyl)ethyl, piperidin-4-yl-acetamide C₁₆H₂₂ClFN₂O 324.82* Hypothesized antiarrhythmic/local anesthetic
N-(2,6-Dimethylphenyl)-2-piperidin-4-yl-acetamide (Mp) 2,6-Dimethylphenyl, piperidin-4-yl-acetamide C₁₅H₂₂N₂O 246.35 Antiarrhythmic (Morlincain analog)
3-(2-Fluoro-phenyl)-1-[2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-propan-1-one hydrochloride (5OF-PF) 2-Fluoro-phenyl, propylamino-propoxy chain C₂₄H₃₀ClFN₂O₃ 481.96 Antiarrhythmic (propafenone derivative)
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (Impurity C) Phenyl, phenethyl-piperidin C₂₁H₂₆N₂O 334.45 Pharmaceutical impurity
H-8 Hydrochloride (Kinase Inhibitor) Isoquinolinesulfonamide, methylaminoethyl C₁₄H₁₇Cl₂N₃O₂S 374.28 Protein kinase inhibitor


*Calculated based on structural formula.

Key Observations:

Structural Variations: The target compound’s 2-(2-fluoro-phenyl)ethyl group distinguishes it from Mp (2,6-dimethylphenyl) and 5OF-PF (propafenone-like chain). Fluorine substitution often enhances metabolic stability and receptor binding compared to non-halogenated analogs . Unlike H-8 (a sulfonamide-based kinase inhibitor), the target compound lacks a sulfonamide moiety, suggesting divergent mechanisms of action .

Pharmacological Context :

  • Mp and 5OF-PF demonstrate antiarrhythmic activity , implying that the target compound may share similar cardiac applications due to its piperidine-acetamide core .
  • The hydrochloride salt form (common in pharmaceuticals) aligns with Mp and 5OF-PF, which are also formulated as salts for improved bioavailability .

Synthetic and Analytical Methods: Synthesis likely follows multi-step protocols akin to propafenone derivatives (e.g., condensation, reduction, and aminolysis), as described in . Structural verification via IR, NMR, and MS-TOF (used for 5OF-PF) would be applicable for characterizing the target compound .

Research Findings and Implications

Safety and Toxicity: Piperidin-4-yl-acetamide derivatives generally exhibit moderate toxicity. For example, related compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide show Category 4 acute oral toxicity (H302) and skin irritation (H315) .

Challenges in Development :

  • The absence of direct pharmacological data on the target compound necessitates reliance on structural analogs. Further in vivo studies are required to confirm efficacy and safety.

Biological Activity

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C15H21FN2O·HCl. It features a piperidine ring substituted with a 2-fluorophenyl group and an acetamide moiety. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with neurotransmitter systems, particularly those involving opioids and other central nervous system (CNS) receptors. This compound may exhibit activity akin to opioid analgesics, as indicated by its structural similarities to known opioid derivatives.

Antinociceptive Effects

Research indicates that compounds related to this compound demonstrate antinociceptive (pain-relieving) properties. For instance, studies on similar piperidine derivatives have shown significant analgesic effects in animal models, suggesting that this compound may also possess such activity.

Anticonvulsant Activity

The anticonvulsant potential of related piperidine derivatives has been explored, with findings indicating that modifications to the piperidine structure can lead to varying degrees of anticonvulsant efficacy. In particular, studies have shown that certain piperidine-based compounds can protect against seizures in models like the maximal electroshock (MES) test .

Case Studies

  • Antimicrobial Activity : A study evaluated various piperidine derivatives for their antimicrobial properties. Compounds similar to this compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains .
    Bacterial StrainMIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli2.33 - 156.47
    Pseudomonas aeruginosa13.40 - 137.43
    Salmonella typhi11.29 - 77.38
  • Anticonvulsant Activity : In a study assessing anticonvulsant activity, several piperidine derivatives were tested for their efficacy in preventing seizures induced by electrical stimulation in mice. Results indicated that certain structural modifications could enhance protective effects against seizures .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Free Energy Calculations : Apply methods like MM/GBSA to refine binding affinity estimates .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess target flexibility and ligand-induced conformational changes .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride
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N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

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